Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate
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Description
This compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities . Dihydropyridines are often used in the treatment of hypertension and other cardiovascular diseases .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Dihydropyridines can undergo a variety of reactions, including oxidation and reduction .Scientific Research Applications
Synthesis and Biological Activities
- Microwave-assisted Synthesis of Hybrid Molecules : Research by Başoğlu et al. (2013) involved the microwave-assisted synthesis of molecules containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These compounds exhibited antimicrobial, antilipase, and antiurease activities, demonstrating their potential in biologically active molecule design (Başoğlu et al., 2013).
Antimicrobial Properties
- Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized pyridine derivatives, including ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate, and evaluated their antimicrobial activities. These derivatives showed variable and modest activity against bacteria and fungi (Patel et al., 2011).
Antitubercular Activity
- Thiazole-Aminopiperidine Hybrid Analogues : A study by Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their antitubercular activity and cytotoxicity, showing promising results against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Potential as Hypoglycemic Agents
- N-(pyrimidin-4-yl)thiazol-2-amine Derivatives as Hypoglycemic Agents : A 2011 study by Song et al. discovered that ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate had significant efficacy in reducing glucose levels in normal mice. This highlights its potential as a dual-acting hypoglycemic agent activating both glucokinase and PPARγ (Song et al., 2011).
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents : A study by Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. The synthesized compounds demonstrated significant anticancer potential in in vitro studies (Rehman et al., 2018).
Properties
IUPAC Name |
ethyl 4-[2-[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-2-28-18(27)23-7-5-22(6-8-23)15(25)9-13-11-29-17(20-13)21-16(26)12-3-4-14(24)19-10-12/h3-4,10-11H,2,5-9H2,1H3,(H,19,24)(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGJARILKNRYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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